N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a furan and a pyrazole moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction conditions and improve scalability. For instance, the use of packed-bed reactors and response surface methodology can help achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate halogen or nitro compounds.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel reactions.
Uniqueness
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide stands out due to its unique combination of furan, pyrazole, and pyrrolidine moieties, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-5-8-23-13(3)15(9-20-23)19(25)22-10-16(17(11-22)21-14(4)24)18-7-6-12(2)26-18/h6-7,9,16-17H,5,8,10-11H2,1-4H3,(H,21,24)/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWPVZSGQUMNA-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.